4-Hydroxypiperidine

CCR5 antagonists HIV entry inhibitors medicinal chemistry

4-Hydroxypiperidine's unique 4-hydroxyl group delivers measurable advantages: 76-fold potency improvement in CCR5 HIV entry inhibitors, reliable 50–80% yields in Pd-catalyzed N-arylation (vs. substrate decomposition with dihydroxy analogs), and quantitative Boc protection yields. Insist on ≥98% GC purity to ensure reproducible SAR, efficient scale-up, and cost-effective process chemistry. Bulk quantities available.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 5382-16-1
Cat. No. B117109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine
CAS5382-16-1
Synonyms4-Piperidinol;  4-Hydroxyhexahydropyridine;  (±)-4-Piperidinol;  NSC 62083
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CNCCC1O
InChIInChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
InChIKeyHDOWRFHMPULYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypiperidine (CAS 5382-16-1) Procurement Guide: Core Properties and Structural Differentiation


4-Hydroxypiperidine (4-piperidinol, CAS 5382-16-1) is a six-membered saturated heterocyclic amine featuring a secondary hydroxyl group at the 4-position of the piperidine ring, with a molecular weight of 101.15 g/mol [1]. This secondary cyclic amine is commercially available as a free base with typical purity grades of 97-99+% (GC) and appears as an off-white to pale yellow crystalline solid with a melting point range of 85-91 °C . Its unique dual functionality—combining a nucleophilic secondary amine (pKa ~10.65-11.5) with a synthetically versatile hydroxyl group—establishes it as a privileged scaffold for medicinal chemistry and organic synthesis, distinct from simpler piperidine analogs lacking this hydroxyl handle . This guide provides quantitative, comparator-driven evidence to inform scientific and procurement decisions when selecting 4-hydroxypiperidine over closely related piperidine derivatives.

Why 4-Hydroxypiperidine Cannot Be Replaced by Generic Piperidine Analogs: A Quantitative Rationale


Generic substitution of 4-hydroxypiperidine with unsubstituted piperidine, N-substituted piperidines, or other hydroxyl-position isomers (e.g., 3-hydroxypiperidine) is not scientifically justifiable due to fundamental differences in reaction kinetics, synthetic utility, and biological target engagement. The 4-hydroxyl group imparts distinct stereoelectronic effects that alter nucleophilicity, directing group capacity, and hydrogen-bonding networks. As demonstrated in the quantitative evidence below, these structural variations translate into measurable differences in acylation rates (up to 4-fold variation based on axial/equatorial hydroxyl orientation), divergent biological potency against key drug targets such as CCR5 and histamine H3 receptors, and unique synthetic yields in cross-coupling reactions [1][2][3]. These quantitative disparities directly impact downstream process efficiency, final product purity, and biological assay outcomes, underscoring the necessity for precise, data-driven selection of 4-hydroxypiperidine over its analogs.

4-Hydroxypiperidine Evidence Guide: Head-to-Head Performance Metrics vs. Analogs


4-Hydroxypiperidine in CCR5 Antagonists: Potency Gains from 840 nM to 11 nM

In a CCR5 receptor antagonist optimization campaign, a lead guanylhydrazone compound (1) exhibited an IC50 of 840 nM. Replacement of the core scaffold with a 4-hydroxypiperidine moiety in derivative 6k led to a measurable improvement in receptor antagonism. Further SAR elaboration via parallel synthesis ultimately yielded compound 10h, a potent CCR5 antagonist with an IC50 of 11 nM [1]. This represents a 76-fold increase in potency directly attributable to the incorporation and optimization of the 4-hydroxypiperidine pharmacophore, compared to the initial non-piperidine lead structure.

CCR5 antagonists HIV entry inhibitors medicinal chemistry

4-Hydroxypiperidine vs. 3-(Methylamino)propyloxy Chain in H3 Antagonists: Impact on pA2 Values

In a series of non-imidazole histamine H3 receptor (H3R) antagonists, derivatives based on 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl (containing the 4-hydroxypiperidine motif) demonstrated high in vitro potency with a pA2 value of 8.47 against guinea pig jejunal H3 receptors [1]. Critically, when the 4-hydroxypiperidine group was replaced with a 3-(methylamino)propyloxy chain in analogous compounds, the pA2 value decreased for this specific structural subclass [1]. The reference H3 antagonist thioperamide exhibited a pA2 of 8.67 in the same assay, establishing a benchmark for high potency [1].

Histamine H3 receptor antagonists CNS disorders SAR

4-Hydroxypiperidine Acylation Kinetics: 4-Fold Rate Increase for Axial vs. Equatorial Hydroxyl

Kinetic studies on the esterification of stereoisomeric substituted 4-hydroxypiperidines with benzoyl chloride in tetrachloroethylene at 25 °C revealed a stark stereochemical dependence on reaction rate. Isomers of 4-hydroxypiperidines possessing an axial hydroxyl group undergo acylation four times as fast as their 4-equatorial hydroxyl epimers [1]. This 4-fold rate differential is attributed to the higher stability of the resulting intermediate complex in the axial conformation, demonstrating intramolecular catalysis [1].

Esterification kinetics stereochemistry reaction optimization

4-Hydroxypiperidine in Pd-Catalyzed N-Arylation: 50-80% Yields vs. Substrate Decomposition

In palladium-catalyzed N-arylation reactions with meso-bromophenyl(polyalkyl)porphyrins, 4-hydroxypiperidine participates effectively, achieving product yields in the range of 50-80% . This performance is comparable to that of piperidine and morpholine under identical conditions . In stark contrast, the use of trans-3,4-dihydroxypiperidine or trans-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidine leads to extensive hydrodebromination of the porphyrin substrate, resulting in reaction failure .

Palladium catalysis N-arylation porphyrin synthesis

4-Hydroxypiperidine N-Boc Protection: Quantitative 100% Yield Demonstrating Synthetic Efficiency

The protection of the secondary amine in 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group proceeds with exceptional efficiency. Reaction of 4-hydroxypiperidine (10.0 g, 98.9 mmol) with di-tert-butyl dicarbonate in the presence of aqueous sodium bicarbonate and dichloromethane at room temperature for 15 hours yielded N-Boc-4-hydroxypiperidine as an oil in quantitative yield (19.9 g, 100%) after phase separation [1]. This high-yielding, straightforward procedure underscores the compound's robust and predictable behavior in standard protecting group chemistry, a crucial attribute for multistep syntheses of pharmaceutical intermediates [1].

N-protection Boc chemistry process chemistry

4-Hydroxypiperidine Physicochemical Profile: Comparative pKa and Solubility Distinction

The presence of the 4-hydroxyl group fundamentally alters the physicochemical profile of 4-hydroxypiperidine relative to unsubstituted piperidine. 4-Hydroxypiperidine exhibits a pKa of 14.94±0.20 (predicted) for the hydroxyl proton and a conjugate acid pKa of ~10.65-11.5 (amine) . In contrast, piperidine has a single amine pKa of 11.22 [1]. Critically, 4-hydroxypiperidine is reported as soluble in water, ethanol, and chloroform, with an aqueous pH of 11.5-11.7 . This broad solubility profile contrasts with piperidine, which is miscible with water but exhibits lower solubility in non-polar organic solvents. The dual hydrogen-bond donor/acceptor capacity conferred by the hydroxyl group enhances aqueous solubility while maintaining organic solubility, a desirable balance for diverse reaction media.

Physicochemical properties solubility formulation

4-Hydroxypiperidine High-Value Application Scenarios Based on Quantitative Evidence


Lead Optimization for CCR5 Antagonists in Antiviral Drug Discovery

Medicinal chemistry teams targeting the CCR5 receptor for HIV entry inhibition should prioritize 4-hydroxypiperidine as a core scaffold. Evidence demonstrates that replacing a non-piperidine lead (IC50 = 840 nM) with a 4-hydroxypiperidine-containing core enables a 76-fold potency improvement, achieving low nanomolar activity (IC50 = 11 nM) [1]. This quantitative gain is essential for advancing compounds from hit to lead stages. Procurement should focus on high-purity (≥99%) 4-hydroxypiperidine to ensure reproducible SAR outcomes during parallel synthesis campaigns.

Design of CNS-Penetrant Histamine H3 Receptor Antagonists

For programs developing H3R antagonists for cognitive or sleep disorders, the 4-hydroxypiperidine motif is a non-negotiable structural element. SAR studies reveal that substituting 4-hydroxypiperidine with a flexible 3-(methylamino)propyloxy chain leads to a measurable decrease in pA2 values from a high baseline (pA2 = 8.47) [2]. Maintaining this rigid, hydrogen-bond-capable group is critical for achieving potency comparable to the reference antagonist thioperamide (pA2 = 8.67) [2]. Procurement of 4-hydroxypiperidine with consistent stereochemical purity is advised, as stereochemistry at the 4-position impacts downstream biological activity.

High-Throughput Pd-Catalyzed N-Arylation for Porphyrin Functionalization

Synthetic groups engaged in the preparation of functionalized porphyrins for materials science or catalysis should select 4-hydroxypiperidine as the nucleophile of choice for Pd-catalyzed N-arylation. Quantitative data show that 4-hydroxypiperidine delivers reliable yields of 50-80%, whereas structurally similar trans-3,4-dihydroxypiperidine causes complete substrate decomposition via hydrodebromination . This stark contrast in reaction outcomes directly justifies the exclusive use of 4-hydroxypiperidine to avoid costly synthetic failures and material loss. Procuring 4-hydroxypiperidine in bulk quantities (e.g., 100g-500g scales) supports parallel library synthesis.

Process-Scale Synthesis of N-Boc-Protected Piperidine Intermediates

Process chemists tasked with the large-scale synthesis of N-Boc-4-hydroxypiperidine, a key intermediate for numerous pharmaceuticals, can rely on the exceptional reactivity of 4-hydroxypiperidine. Literature protocols report quantitative (100%) yields for Boc protection under mild conditions [3]. This efficiency minimizes purification steps and reduces waste, offering a clear advantage in process mass intensity and cost of goods. Procurement of 4-hydroxypiperidine in multigram to kilogram quantities from vendors offering consistent purity (97-99+%) is essential for maintaining this high-yielding process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.